molecular formula C7H5ClN4S B8744960 3-Chloro-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine CAS No. 193955-35-0

3-Chloro-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine

Cat. No. B8744960
CAS RN: 193955-35-0
M. Wt: 212.66 g/mol
InChI Key: RWJDQUBYNNRSHR-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine is a useful research compound. Its molecular formula is C7H5ClN4S and its molecular weight is 212.66 g/mol. The purity is usually 95%.
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properties

CAS RN

193955-35-0

Molecular Formula

C7H5ClN4S

Molecular Weight

212.66 g/mol

IUPAC Name

5-(6-chloropyridazin-3-yl)-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C7H5ClN4S/c1-4-9-7(13-12-4)5-2-3-6(8)11-10-5/h2-3H,1H3

InChI Key

RWJDQUBYNNRSHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)C2=NN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-chloro-6-methylpyridazine (5 g, 39 mmol) was added SOCl2 (29 mL) and the resulting mixture was heated at 73-75° C. for 20 h. The resulting mixture then was concentrated and the residue was dried in vacuo for 30 min. The residue was then dissolved in CH2Cl2 (80 mL) and ethanimidamide hydrochloride (3.69 g, 39 mmol) was added. 50% NaOH(aq) (10 mL) was then added dropwise at 0° C. The resulting mixture was allowed to warm to room temperature and stirred for another 1 h. The resulting mixture was then poured into CH2Cl2/H2O (100 mL/200 mL). The aqueous layer was extracted with CH2Cl2 (200 mL). The combined organic layer was dried (Na2SO4) and filtered. The solvent was removed and the resulting residue was purified by column using EtOAc/CH2Cl2/hexane (40/10/50) as the eluent to yield 5-(6-chloropyridazin-3-yl)-3-methyl-1,2,4-thiadiazole.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
CH2Cl2 H2O
Quantity
100 mL
Type
solvent
Reaction Step Four

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